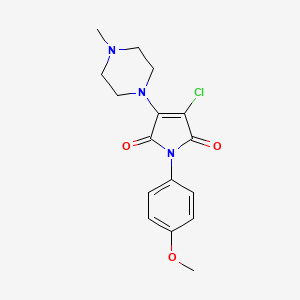
3-chloro-1-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
- The synthesis of pyrrolidine-2,3-dione derivatives, which include compounds similar to 3-chloro-1-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione, has been explored through multi-component reactions and confirmed using techniques like NMR and mass spectrometry (Nguyen & Vo Viet Dai, 2023).
Molecular Structure Analysis
- Spectroscopic investigations, including FT-IR, FT-Raman, and quantum chemical calculations, have been conducted on similar compounds to understand the molecular structure and vibrational frequencies, providing insights into the molecular geometry and electronic properties (Renjith et al., 2014).
Chemical Reactions and Properties
- Studies on related pyrrolidine-2,5-dione derivatives have focused on their reactivity and potential for forming various chemical bonds, contributing to a deeper understanding of their chemical behavior and interactions (Obniska & Zagórska, 2003).
Physical Properties Analysis
- The physical properties of similar compounds have been analyzed, including their solubility, melting points, and stability under various conditions. These studies are crucial for understanding the practical applications and handling of such compounds (Muszalska & Szymon Bereda, 2008).
Aplicaciones Científicas De Investigación
Antibacterial Activity
- Synthesis and Antibacterial Activity: 3-Chloro-1-(4-methoxyphenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrrole-2,5-dione has been utilized in the synthesis of various compounds, which demonstrate significant antibacterial properties. This highlights its potential as a precursor in developing new antibacterial agents (S. Vartale et al., 2008).
Anti-Inflammatory and Analgesic Properties
- Synthesis of Novel Compounds for Anti-Inflammatory and Analgesic Agents: The compound serves as a basis for creating new molecules with anti-inflammatory and analgesic activities. Such research indicates its potential in developing treatments for conditions associated with pain and inflammation (A. Abu‐Hashem et al., 2020).
Anticonvulsant Properties
- Development of Anticonvulsant Drugs: This compound has been instrumental in synthesizing derivatives with notable anticonvulsant properties. This application is crucial in the treatment of epilepsy and related seizure disorders (J. Obniska & A. Zagórska, 2003).
Potential in HIV-1 Treatment
- Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors: Derivatives of this compound have shown potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase, an essential enzyme in the HIV replication process. This application could be significant in the development of new HIV treatments (D. Romero et al., 1994).
Lipid Peroxidation Inhibition
- Inhibitors of Lipid Peroxidation: Some derivatives exhibit strong inhibitory effects on lipid peroxidation, a process linked to cellular damage and aging. This suggests potential applications in neuroprotection and anti-aging therapies (J. Braughler et al., 1987).
Anticonvulsant and Analgesic Activity
- Synthesis of Amides for Anticonvulsant and Analgesic Purposes: Research in this area has led to the synthesis of amides derived from this compound that exhibit significant anticonvulsant and analgesic effects. This broadens its application in managing neurological disorders and pain (J. Obniska et al., 2015).
Adrenoceptor Ligands
- Alpha 1 Adrenoceptor Ligands: Derivatives of this compound have shown high affinity as alpha 1 adrenoceptor ligands. This application is important in cardiovascular and neurological therapeutics (F. Russo et al., 1991).
Propiedades
IUPAC Name |
3-chloro-1-(4-methoxyphenyl)-4-(4-methylpiperazin-1-yl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-18-7-9-19(10-8-18)14-13(17)15(21)20(16(14)22)11-3-5-12(23-2)6-4-11/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTAMDIEARPBSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(4-methoxyphenyl)-4-(4-methylpiperazin-1-yl)-1H-pyrrole-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR*,6S*)-2-(4-fluorophenyl)-N-methyl-N-[(3-methyl-2-thienyl)methyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxamide](/img/structure/B5571781.png)

![5-fluoro-2-{1-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]pyrrolidin-2-yl}-1H-benzimidazole](/img/structure/B5571786.png)
![N'-[2-(benzyloxy)benzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5571787.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571791.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5571792.png)
![3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571807.png)

![N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5571818.png)
![methyl 4-[(3-{[4-(methoxycarbonyl)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5571820.png)
![N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5571827.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(1,3-thiazol-4-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571831.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5571843.png)
![6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5571850.png)